molecular formula C10H12BrNO2S B2951327 2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide CAS No. 950785-37-2

2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide

Cat. No. B2951327
CAS RN: 950785-37-2
M. Wt: 290.18
InChI Key: TYLGBYPNRCBPLB-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a five-membered ring with a sulfur and nitrogen atom.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide,” also known as “Isothiazolidine, 2-[(4-bromophenyl)methyl]-, 1,1-dioxide.” Here is a summary of the findings, organized into sections as per your request:

Pharmaceutical Research

This compound has been explored for its potential biological activities due to its unique chemical structure. It may serve as a scaffold for developing new pharmaceutical agents .

Biological Activity Studies

Derivatives of isothiazolidine dioxides, such as gamma-sultams, have shown potent inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are significant in anti-inflammatory and antiarthritic research .

Chemical Synthesis

The compound has been used in chemical synthesis processes. For example, it has been involved in reactions with 4-bromobenzylamine and triethylamine in dimethylformamide, indicating its utility in organic synthesis and potentially in the synthesis of more complex molecules .

Analytical Chemistry

Information regarding its use in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC suggests that it could be used as a standard or reference compound in various analytical procedures .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-10-4-2-9(3-5-10)8-12-6-1-7-15(12,13)14/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGBYPNRCBPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzylamine (1.85 g, 10 mmol) and triethylamine (2 g, 20 mmol) in dimethylformamide (30 ml) was treated with 3-chloropropanesulfonyl chloride (1.78 g, 10 mmol) by dropwise addition over 10 minutes with stirring under argon. This mix was stirred for 30 minutes before being treated with a 60% suspension of sodium hydride in mineral oil (1.2 g, 30 mmol of NaH) portionwise and the whole mix stirred at room temperature for 3 days. The reaction mixture was partitioned between water (50 ml) and dichloromethane (30 ml). The organic layer was dried over sodium sulphate and reduced to minimum volume by rotary evaporation. The residue was added to a 20 g pre-packed silica column and eluted from 0-50% ethyl acetate in petroleum ether to give the title compound as a yellow oil (2.72 g, 94%).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
94%

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